molecular formula C11H12N2O4 B14892506 4-Isonicotinoylmorpholine-3-carboxylic acid

4-Isonicotinoylmorpholine-3-carboxylic acid

Cat. No.: B14892506
M. Wt: 236.22 g/mol
InChI Key: USNZDFICBNJWRG-UHFFFAOYSA-N
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Description

4-Isonicotinoylmorpholine-3-carboxylic acid is an organic compound with the molecular formula C11H12N2O4 It is a derivative of isonicotinic acid and morpholine, featuring a carboxylic acid functional group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Isonicotinoylmorpholine-3-carboxylic acid typically involves the reaction of isonicotinic acid derivatives with morpholine under specific conditions. One common method is the condensation reaction between isonicotinic acid chloride and morpholine in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product.

Chemical Reactions Analysis

Types of Reactions: 4-Isonicotinoylmorpholine-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The carboxylic acid group can be oxidized to form corresponding carboxylates.

    Reduction: Reduction of the carboxylic acid group can yield alcohol derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the isonicotinoyl moiety.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic media.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophiles such as amines or thiols under mild conditions.

Major Products:

    Oxidation: Carboxylates or corresponding esters.

    Reduction: Alcohol derivatives.

    Substitution: Substituted isonicotinoyl derivatives.

Scientific Research Applications

4-Isonicotinoylmorpholine-3-carboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of novel materials and catalysts.

Mechanism of Action

The mechanism of action of 4-Isonicotinoylmorpholine-3-carboxylic acid involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

    Isonicotinic Acid: A precursor and structural analog with similar chemical properties.

    Morpholine Derivatives: Compounds containing the morpholine ring, which may exhibit similar reactivity.

    Nicotinic Acid Derivatives: Compounds with a similar pyridine ring structure.

Uniqueness: 4-Isonicotinoylmorpholine-3-carboxylic acid is unique due to its combined structural features of isonicotinic acid and morpholine, which confer distinct chemical and biological properties. Its dual functionality allows for versatile applications in various fields, making it a valuable compound for research and development.

Properties

Molecular Formula

C11H12N2O4

Molecular Weight

236.22 g/mol

IUPAC Name

4-(pyridine-4-carbonyl)morpholine-3-carboxylic acid

InChI

InChI=1S/C11H12N2O4/c14-10(8-1-3-12-4-2-8)13-5-6-17-7-9(13)11(15)16/h1-4,9H,5-7H2,(H,15,16)

InChI Key

USNZDFICBNJWRG-UHFFFAOYSA-N

Canonical SMILES

C1COCC(N1C(=O)C2=CC=NC=C2)C(=O)O

Origin of Product

United States

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